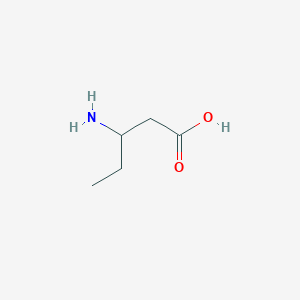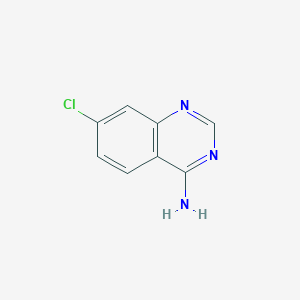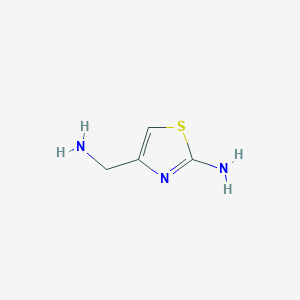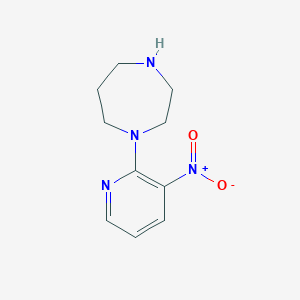
1-(3-Nitropyridin-2-yl)-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
1,4-Diazepines are heterocyclic compounds containing two nitrogen atoms within a seven-membered ring structure. The synthesis and chemical reactions of 1,4-diazepines have been a subject of extensive research due to their potential applications in pharmaceuticals. A review by Rashid et al. (2019) highlights the various synthetic routes and reactivity profiles of 1,4-diazepine derivatives. These compounds are synthesized through multiple methods, reflecting their versatility and adaptability for different biological applications (Rashid, Ashraf, Rehman, Shahid, Mahmood, & Faruq, 2019).
Biological Significance and Applications
The biological significance of 1,4-diazepines lies in their diverse range of activities, including antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer properties. This makes them highly valuable for potential pharmaceutical applications. The review by Rashid et al. (2019) provides a comprehensive overview of the biological aspects of 1,4-diazepine derivatives, suggesting their exploration for use in the pharmaceutical industry due to their significant biological activities (Rashid et al., 2019).
Mechanism of Action
Target of Action
The primary target of 1-(3-Nitropyridin-2-yl)-1,4-diazepane is the 5-hydroxytryptamine receptor (5-HTR) family, specifically the 5-HT7R . This receptor family contributes to various physiological and pathological processes. In particular, the 5-HT7R is overexpressed in certain pathologies such as glioblastoma multiform (GBM) .
Mode of Action
The compound interacts with its target, the 5-HT7R, by binding to itIt’s known that the compound can be radiolabeled, suggesting it may be used as an imaging agent for 5-ht7r .
Biochemical Pathways
Serotonin receptors like 5-HT7R are involved in numerous physiological processes, including mood regulation, gastrointestinal motility, and circadian rhythms .
Result of Action
For instance, in pathologies like GBM where 5-HT7R is overexpressed, the compound could potentially be used as an imaging agent .
Safety and Hazards
properties
IUPAC Name |
1-(3-nitropyridin-2-yl)-1,4-diazepane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2/c15-14(16)9-3-1-5-12-10(9)13-7-2-4-11-6-8-13/h1,3,5,11H,2,4,6-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBFOCWZEZQRKLP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=C(C=CC=N2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601320085 |
Source


|
| Record name | 1-(3-nitropyridin-2-yl)-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601320085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49671243 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(3-Nitropyridin-2-yl)-1,4-diazepane | |
CAS RN |
147539-29-5 |
Source


|
| Record name | 1-(3-nitropyridin-2-yl)-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601320085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

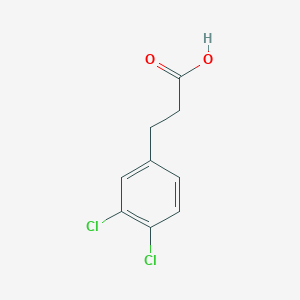


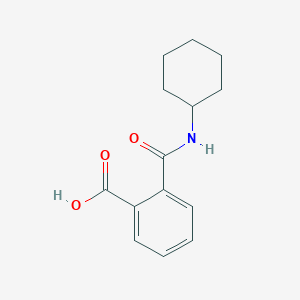
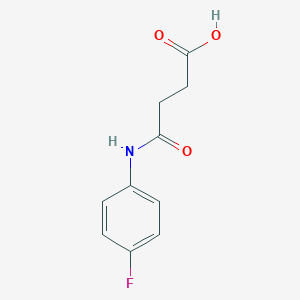
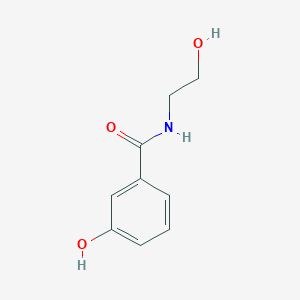


![6-methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonyl chloride](/img/structure/B177129.png)
